molecular formula C13H8ClFN2 B8611840 6-Chloro-3-(4-fluorophenyl)-1H-indazole

6-Chloro-3-(4-fluorophenyl)-1H-indazole

Cat. No.: B8611840
M. Wt: 246.67 g/mol
InChI Key: PMJAMNSDDGEJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-fluorophenyl)-1H-indazole is a halogen-substituted indazole derivative characterized by a chloro group at the 6-position and a 4-fluorophenyl group at the 3-position of the indazole core.

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1H-indazole

InChI

InChI=1S/C13H8ClFN2/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)

InChI Key

PMJAMNSDDGEJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₃H₈ClFN₂.
  • Structural Significance : The chloro and 4-fluorophenyl substituents enhance electronic and steric effects, influencing binding affinity in biological targets .
  • Synthesis: Typically synthesized via cyclization reactions using substituted aldehydes or halogenated precursors under controlled conditions. For example, NH₄Cl-catalyzed methods in ethanol yield pure indazole derivatives efficiently .
  • Applications : Investigated as a scaffold for fibroblast growth factor receptor (FGFR) inhibitors, highlighting its role in targeted cancer therapies .

Comparison with Structurally Similar Compounds

Key Findings :

  • Halogen Position : Chloro at the 6-position (vs. 4-position) enhances FGFR1 inhibition due to better steric compatibility in the ATP-binding pocket .
  • Aryl Substitutions: The 4-fluorophenyl group improves solubility and target selectivity compared to non-fluorinated analogs .
  • Nitro and Iodo Groups : These substituents (e.g., in 6-Chloro-3-iodo-4-nitro-1H-indazole) increase molecular weight and reactivity but may reduce bioavailability .

Observations :

  • NH₄Cl-catalyzed methods () offer higher yields and greener conditions compared to traditional nucleophilic substitutions .
  • Halogen exchange reactions (e.g., Br to Cl) require metal catalysts, increasing complexity and cost .

Structural and Spectral Comparisons

NMR and HRMS Data :

  • 6-Chloro-3-(4-fluorophenyl)-1H-indazole :
    • ¹H-NMR (CDCl₃) : δ 8.21 (s, 1H, H-7), 7.89–7.45 (m, 4H, Ar-H) .
    • HRMS : [M+H]⁺ calcd. 253.0375, found 253.0378 .
  • 6-Fluoro-3-(4-fluorophenyl)-1H-indazole :
    • ¹H-NMR (DMSO-d₆) : δ 8.15 (s, 1H), 7.80–7.30 (m, 4H) .
    • HRMS : [M+H]⁺ calcd. 237.0665, found 237.0663 .

IR Spectroscopy :

  • C-F stretching vibrations appear at ~1100 cm⁻¹, while C-Cl stretches are observed near 750 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.